molecular formula C17H14N2O B180963 [4-[(E)-inden-1-ylidenemethyl]phenyl]urea CAS No. 28439-96-5

[4-[(E)-inden-1-ylidenemethyl]phenyl]urea

Cat. No. B180963
CAS RN: 28439-96-5
M. Wt: 262.3 g/mol
InChI Key: IHCKIQWKCHGQNB-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-inden-1-ylidenemethyl]phenyl]urea, also known as IU1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its ability to target and inhibit the activity of the deubiquitinase enzyme, USP14. USP14 is a crucial regulator of protein degradation pathways, and its inhibition has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

[4-[(E)-inden-1-ylidenemethyl]phenyl]urea exerts its effects by specifically inhibiting the activity of USP14, which is a deubiquitinase enzyme that regulates the proteasome-mediated degradation of proteins. USP14 is overexpressed in various diseases, including cancer and neurodegenerative disorders, and its inhibition by [4-[(E)-inden-1-ylidenemethyl]phenyl]urea leads to the accumulation of ubiquitinated proteins, which triggers the activation of the unfolded protein response and apoptosis.
Biochemical and Physiological Effects
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to have several biochemical and physiological effects, including the inhibition of USP14 activity, the accumulation of ubiquitinated proteins, the activation of the unfolded protein response, and the induction of apoptosis. In addition, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to improve neuronal function and reduce the accumulation of misfolded proteins in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of [4-[(E)-inden-1-ylidenemethyl]phenyl]urea is its specificity for USP14, which allows for the selective inhibition of this enzyme without affecting other deubiquitinases. This specificity also allows for the study of the specific role of USP14 in various diseases. However, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. However, there are several future directions that need to be explored to fully understand its mechanism of action and clinical potential. These include the optimization of [4-[(E)-inden-1-ylidenemethyl]phenyl]urea's pharmacokinetic properties, the identification of its downstream targets, the evaluation of its efficacy in combination with other therapies, and the development of more potent and selective USP14 inhibitors.

Synthesis Methods

[4-[(E)-inden-1-ylidenemethyl]phenyl]urea can be synthesized using a multi-step synthetic route that involves the reaction of 4-bromo-1-indanone with benzylamine to form 4-(benzylamino)-1-indanone. This intermediate is then reacted with 4-isocyanatobenzaldehyde to form [4-[(E)-inden-1-ylidenemethyl]phenyl]urea. The final product can be purified using column chromatography or recrystallization.

Scientific Research Applications

[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, USP14 inhibition by [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. In neurodegenerative disorders, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to reduce the accumulation of misfolded proteins, such as α-synuclein and tau, and improve neuronal function in animal models of Parkinson's and Alzheimer's disease. In viral infections, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus.

properties

CAS RN

28439-96-5

Product Name

[4-[(E)-inden-1-ylidenemethyl]phenyl]urea

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

IUPAC Name

[4-[(E)-inden-1-ylidenemethyl]phenyl]urea

InChI

InChI=1S/C17H14N2O/c18-17(20)19-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H3,18,19,20)/b14-11+

InChI Key

IHCKIQWKCHGQNB-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)NC(=O)N

SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)NC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.